molecular formula C14H9FN2O B5826190 3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole

3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5826190
M. Wt: 240.23 g/mol
InChI Key: JIHNURQWICBEMO-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H9FN2O and its molecular weight is 240.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.06989108 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis of Antimicrobial Agents : A study by Parikh and Joshi (2014) highlights the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives and their evaluation as antimicrobial agents. These compounds showed significant potency against a broad panel of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Parikh & Joshi, 2014).

Applications in Material Science

  • Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : Research by Hamciuc et al. (2005) discusses the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s. These polymers exhibit high thermal stability and fluorescence, making them suitable for applications in optoelectronics and material science (Hamciuc, Hamciuc, & Brumǎ, 2005).

Optical and Electronic Applications

  • Delayed Luminescence in Derivatives : A 2022 study by Cooper et al. explores the delayed luminescence in oxadiazole derivatives, specifically in the context of organic light-emitting diodes (OLEDs). They found that certain derivatives exhibit enhanced reverse intersystem crossing rates, making them efficient emitters in OLEDs (Cooper et al., 2022).

Chemical Structure and Reactivity Analysis

  • Molecular Structure and Reactivity : Dhonnar et al. (2021) conducted a study on the synthesis and Density Functional Theory (DFT) study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. Their research provides insights into the molecular structure, reactivity, and stability of the compound, which is crucial for its application in various fields (Dhonnar, Sadgir, Adole, & Jagdale, 2021).

Liquid Crystalline Properties

  • Liquid Crystalline Properties : Zhu et al. (2009) synthesized and studied the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds. Their research demonstrates the potential use of these compounds in liquid crystal displays and related technologies (Zhu, Yao, Han, Pang, & Meng, 2009).

Nonlinear Optical Characterization

Properties

IUPAC Name

3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHNURQWICBEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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